molecular formula C19H24N4O B7711918 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide

Cat. No. B7711918
M. Wt: 324.4 g/mol
InChI Key: KHQDMMWRQKIOQT-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide” is a chemical compound with the linear formula C21H332N5 . It is a derivative of pyrazoloquinoline, a class of compounds that have been studied for over 100 years . These compounds are known for their photophysical and biological properties .


Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives has been extensively studied . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .


Molecular Structure Analysis

The structure of pyrazoloquinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The formation of the pyrazolo[3,4-b]pyridine ring was witnessed by the appearance of characteristic chemical shifts of the singlets corresponding to H-3 and H-5 of pyridine and pyrazole moieties, respectively .

Mechanism of Action

While the specific mechanism of action for “N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide” is not mentioned in the search results, pyrazoloquinoline derivatives have been shown to have biological activity . For example, some compounds in this class have been found to be effective against the EMC virus .

Future Directions

Research on pyrazoloquinoline derivatives continues to be an active area of study . Future work may focus on understanding the reaction mechanism and progress, improving the yields, and further exploiting methods for the synthesis of modified derivatives .

properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-5-6-9-23-18-15(17(22-23)21-19(24)12(2)3)11-14-10-13(4)7-8-16(14)20-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQDMMWRQKIOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide

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